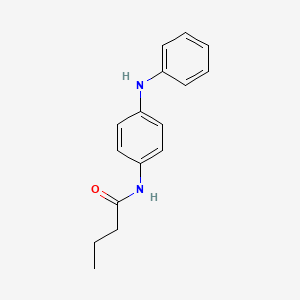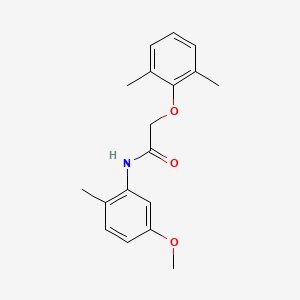
N-(4-anilinophenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-anilinophenyl)butanamide, also known as ANB, is a chemical compound that has been widely studied for its potential applications in scientific research. ANB is a member of the family of compounds known as anilides, which are characterized by the presence of an aniline group attached to a carboxylic acid. ANB has shown promise as a tool for investigating a variety of biological processes, including protein-protein interactions, enzyme activity, and cell signaling pathways.
Wirkmechanismus
The mechanism of action of N-(4-anilinophenyl)butanamide is not fully understood, but it is thought to involve the formation of covalent bonds between the compound and specific amino acid residues within proteins. This covalent modification can alter the activity of the protein, leading to changes in cellular signaling pathways and other biological processes.
Biochemical and Physiological Effects:
N-(4-anilinophenyl)butanamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of certain enzymes and the modulation of cellular signaling pathways. These effects have been observed in a variety of cell types and organisms, suggesting that N-(4-anilinophenyl)butanamide has broad potential applications in scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4-anilinophenyl)butanamide is its versatility, as it can be used in a variety of experimental systems and applications. However, N-(4-anilinophenyl)butanamide also has some limitations, including its potential toxicity and the need for careful optimization of experimental conditions to achieve reliable results.
Zukünftige Richtungen
There are many potential future directions for research on N-(4-anilinophenyl)butanamide, including the development of new synthetic methods, the optimization of existing probes for protein-protein interactions, and the exploration of new applications in other areas of biological research. Some possible future directions include the development of N-(4-anilinophenyl)butanamide-based probes for imaging specific subcellular structures or for monitoring changes in protein activity in response to different stimuli. Additionally, N-(4-anilinophenyl)butanamide could be used in the development of new therapeutics for a variety of diseases, including cancer and neurodegenerative disorders.
Synthesemethoden
N-(4-anilinophenyl)butanamide can be synthesized using a variety of methods, including the reaction of aniline with butyric anhydride in the presence of a catalyst such as sulfuric acid. Other methods involve the use of different reagents and solvents, but the basic reaction mechanism involves the formation of an amide bond between the aniline and butyric acid moieties.
Wissenschaftliche Forschungsanwendungen
N-(4-anilinophenyl)butanamide has been used in a variety of scientific research applications, including the study of protein-protein interactions. One of the most promising applications of N-(4-anilinophenyl)butanamide is in the development of fluorescent probes that can be used to monitor protein-protein interactions in living cells. These probes can be used to visualize the interactions between proteins in real-time, providing valuable insights into the dynamics of cellular signaling pathways.
Eigenschaften
IUPAC Name |
N-(4-anilinophenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-2-6-16(19)18-15-11-9-14(10-12-15)17-13-7-4-3-5-8-13/h3-5,7-12,17H,2,6H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NABWLTCVBYOHEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-anilinophenyl)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-[(4-chlorophenyl)acetyl]-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B5699540.png)

![5-[(3,5-dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5699549.png)

![5-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one hydrazone](/img/structure/B5699568.png)
![1-[(4-methoxyphenyl)sulfonyl]-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B5699573.png)
![2,2,2-trichloro-N-[2-(4-methyl-1-piperidinyl)phenyl]acetamide](/img/structure/B5699577.png)
![2-{[2-chloro-6-methoxy-4-(2-nitrovinyl)phenoxy]methyl}benzonitrile](/img/structure/B5699578.png)

![5-bromo-N'-{4-methoxy-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzylidene}-2-furohydrazide](/img/structure/B5699605.png)


![4-[(cyclopentylacetyl)amino]-N-methylbenzamide](/img/structure/B5699617.png)